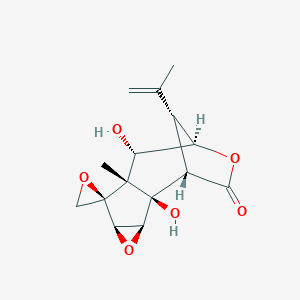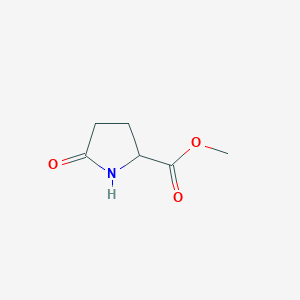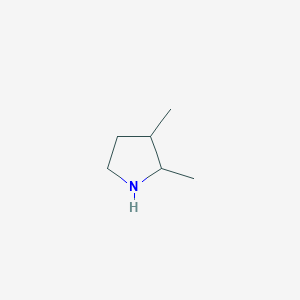
2,3-Dimethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylpyrrolidine is a cyclic amine that is widely used in scientific research. It is a colorless liquid with a strong odor and is soluble in water and organic solvents. This compound is commonly used in organic synthesis, as well as in the production of pharmaceuticals, agrochemicals, and other fine chemicals. In
Wirkmechanismus
The mechanism of action of 2,3-Dimethylpyrrolidine is not well understood. However, it is believed to act as a Lewis base, forming complexes with metal ions and other electrophiles. It may also act as a nucleophile, reacting with electrophiles to form new compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,3-Dimethylpyrrolidine are not well studied. However, it is known to be toxic to cells and may cause DNA damage. It is also known to have an effect on the central nervous system, causing sedation and reduced motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Dimethylpyrrolidine in lab experiments is its versatility as a building block in organic synthesis. It is also readily available and relatively inexpensive. However, its toxicity and potential for DNA damage may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dimethylpyrrolidine. One area of research is the development of new synthetic methods for its production. Another area of research is the study of its toxicity and potential for DNA damage, as well as its effects on the central nervous system. Additionally, 2,3-Dimethylpyrrolidine may have potential as a chiral auxiliary in asymmetric synthesis, and further studies in this area may be warranted.
Conclusion
In conclusion, 2,3-Dimethylpyrrolidine is a useful compound in scientific research, with applications in organic synthesis, pharmaceuticals, agrochemicals, and other fine chemicals. Its mechanism of action is not well understood, but it is believed to act as a Lewis base and nucleophile. Its toxicity and potential for DNA damage may limit its use in certain experiments, but its versatility and availability make it a valuable tool for researchers. Further studies are needed to fully understand the biochemical and physiological effects of 2,3-Dimethylpyrrolidine and its potential as a chiral auxiliary in asymmetric synthesis.
Synthesemethoden
2,3-Dimethylpyrrolidine can be synthesized using a variety of methods. One common method is the reaction of 2-methylpyrrole with formaldehyde and hydrogen gas in the presence of a catalyst. Another method is the reaction of 2-methylpyrrole with acetaldehyde in the presence of a catalyst. Both methods result in the formation of 2,3-Dimethylpyrrolidine as the main product.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylpyrrolidine has several scientific research applications. It is commonly used as a building block in organic synthesis, as well as in the production of pharmaceuticals and agrochemicals. It is also used as a solvent for the extraction of natural products and as a reagent in chemical analysis. Additionally, 2,3-Dimethylpyrrolidine is used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
86240-52-0 |
|---|---|
Produktname |
2,3-Dimethylpyrrolidine |
Molekularformel |
C6H13N |
Molekulargewicht |
99.17 g/mol |
IUPAC-Name |
2,3-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZKCLHJUZGZWTNA-UHFFFAOYSA-N |
SMILES |
CC1CCNC1C |
Kanonische SMILES |
CC1CCNC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



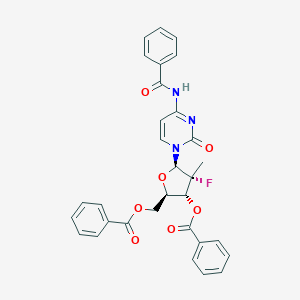
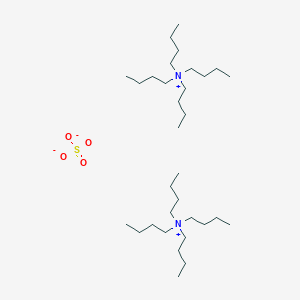
![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)
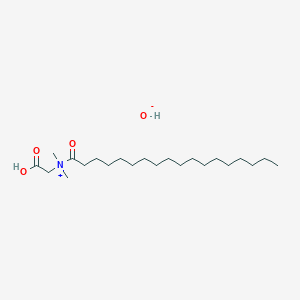
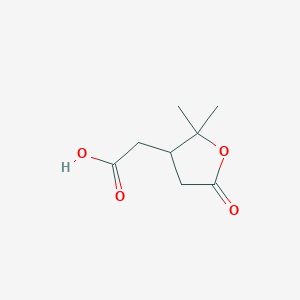
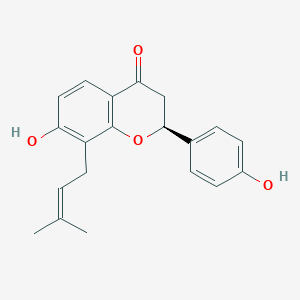
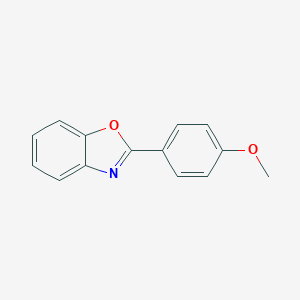



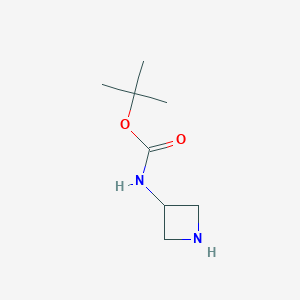
![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)
